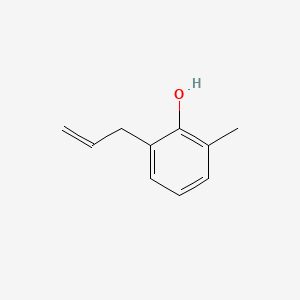

2-Allyl-6-methylphenol

説明

Overview and Significance in Contemporary Chemical Science

2-Allyl-6-methylphenol is an organic compound that has garnered considerable attention in contemporary chemical science for its versatile role as both a monomer and a synthetic intermediate. Belonging to the ortho-cresol class of compounds, it is distinguished by the presence of an allyl group and a methyl group ortho to the hydroxyl group on the benzene (B151609) ring. drugbank.com Its primary significance lies in its application as a key building block in materials science, particularly in the synthesis of advanced polymers.

The compound is a crucial monomer for producing thermosetting poly(phenylene ether) (PPE) resins, often abbreviated as Allyl-PPE. researchgate.netsemanticscholar.org These materials are valued for their low dielectric constant and low dissipation factor, making them suitable for high-frequency applications in the electronics industry, such as in the fabrication of printed circuit boards. researchgate.netresearchgate.net The crosslinkable allyl group allows for the formation of robust thermoset networks with high thermal stability.

Beyond polymer science, this compound serves as a valuable intermediate in organic synthesis. rsc.orgresearchgate.net Its structure, featuring a reactive phenolic hydroxyl group and a versatile allyl side chain, allows for a variety of chemical transformations. nih.govresearchgate.net This has led to its use in creating more complex molecules, including ligands for organometallic chemistry and frameworks for compounds with potential biological activities. ontosight.ai

Historical Context and Early Research Trajectories

The history of this compound is intrinsically linked to the development of a foundational reaction in organic chemistry: the Claisen rearrangement. Discovered by Rainer Ludwig Claisen, the first report of this wikipedia.orgwikipedia.org-sigmatropic rearrangement in 1912 involved the thermal conversion of allyl phenyl ether into its isomer, 2-allylphenol (B1664045). wikipedia.orglibretexts.org This reaction provided the first reliable pathway to ortho-allylphenols.

Consequently, the synthesis of this compound is achieved through the aromatic Claisen rearrangement of the corresponding allyl o-tolyl ether. organic-chemistry.org Early research trajectories involving this class of compounds were heavily focused on mechanistic studies of the rearrangement itself, with kinetic analyses being performed as early as the 1930s. acs.orgacs.org These foundational studies established the intramolecular and concerted nature of the reaction, paving the way for its use as a predictable and powerful tool in synthetic chemistry. The primary research focus was on leveraging these ortho-allylated phenols as versatile intermediates for constructing more complex molecular architectures. nih.gov

Structural Characteristics and Nomenclature in Scientific Literature

The specific arrangement of functional groups in this compound dictates its chemical reactivity and physical properties. Its nomenclature and fundamental properties are well-defined in scientific literature. sigmaaldrich.com

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-methyl-6-(prop-2-en-1-yl)phenol . drugbank.comncats.io This name precisely describes the substitution pattern on the phenol (B47542) ring, identifying the methyl group at position 2 and the allyl (prop-2-en-1-yl) group at position 6 relative to the hydroxyl group. An alternative, though less common, IUPAC name is 2-methyl-6-prop-2-enylphenol.

In scientific and commercial databases, this compound is referenced by several synonyms. These are often based on older naming conventions or trade-specific terminology.

Synonyms for this compound

| Synonym | Naming Basis |

|---|---|

| 2-Methyl-6-allylphenol | A common semi-systematic name. ncats.io |

| 6-Allyl-o-cresol | Names the compound as a derivative of o-cresol (B1677501) (2-methylphenol). drugbank.com |

| Phenol, 2-allyl-6-methyl- | An inverted name format used in some databases. |

The elemental composition and mass of the molecule are fundamental identifiers.

Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | nih.gov |

| Molecular Weight | 148.20 g/mol | sigmaaldrich.com |

| CAS Number | 3354-58-3 | sigmaaldrich.com |

Research Gaps and Future Directions

Despite its established uses, significant opportunities for further research on this compound exist, primarily in the fields of materials science and medicinal chemistry.

A major research gap is the full exploration of its potential in medicinal applications. While preliminary studies suggest that related phenolic structures possess antioxidant and anti-inflammatory properties, a thorough investigation into the specific biological activities of this compound and its derivatives is lacking. ontosight.ai Future work is needed to understand its mechanisms of action and to synthesize derivatives with enhanced therapeutic potential, a strategy that has proven effective for other natural phenols. nih.gov

In materials science, a key challenge is bridging the gap between academic research and industrial implementation for the next generation of thermosetting polymers. tandfonline.com While polymers derived from this compound show promise for high-frequency electronics, future research will likely focus on optimizing their thermal and mechanical properties, improving processability, and developing sustainable, recyclable, or degradable versions of these thermosets. researchgate.netresearchgate.nettandfonline.com

Furthermore, the development of greener and more efficient synthetic routes to functionalized phenols is a continuing goal in chemistry. sci-hub.se Future research could apply modern catalytic methods, such as direct C-H functionalization, to this compound to create novel, high-value molecules, expanding its utility as a versatile chemical building block. nih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREVCRYZAWNLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187198 | |

| Record name | 6-Allyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3354-58-3 | |

| Record name | 2-Methyl-6-(2-propen-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3354-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Allyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ALLYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU079WOI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Allyl 6 Methylphenol and Its Derivatives

Direct Synthesis Routes

Direct synthesis from 2-allyl-6-methylphenol provides a pathway to functional polymers without the need for post-polymerization modification. These routes primarily involve polymerization via the phenolic hydroxyl group or chemical transformation of the allyl side chain.

Oxidative coupling is a key method for synthesizing poly(phenylene oxide) (PPO) resins, which are high-performance engineering plastics. nih.gov This process involves the catalytic oxidation of 2,6-disubstituted phenols, such as this compound (AMP), to form polymers with a linear structure. nih.gov The reaction typically proceeds at room temperature and is considered an atom-economical process as it does not require leaving groups to produce the polymer.

The catalyst system first discovered by Hay, consisting of copper(I) chloride (CuCl) and a coordinating amine ligand like pyridine (B92270), is a foundational method for the oxidative polymerization of 2,6-disubstituted phenols. nih.gov In this process, the Cu(I) species is oxidized by oxygen to the active Cu(II) state, which then oxidizes the phenol (B47542) to a phenoxy radical. The coupling of these radicals propagates the polymer chain, forming C–O bonds to create the poly(phenylene oxide) backbone. wikipedia.org This method has been successfully applied to monomers like 2,6-dimethylphenol (B121312) (DMP) and this compound (AMP) to produce high molecular weight linear polymers. nih.gov

Research has demonstrated the viability of using a water-soluble Copper(II)-ethylenediaminetetraacetic acid (Cu(II)-EDTA) complex to catalyze the oxidative polymerization of phenols in an aqueous medium. researchgate.netresearchgate.net This approach offers a more environmentally friendly alternative to traditional solvent systems. A study on the polymerization of 2,6-dimethylphenol (DMP), a close analog of AMP, found that the initial polymerization rate follows Michaelis-Menten kinetics. researchgate.net This indicates that the reaction proceeds via the formation of an intermediate complex between the catalyst and the phenol monomer. researchgate.net This catalytic system has been explicitly used for the synthesis of allyl-functionalized PPO through the copolymerization of DMP and AMP in water. researchgate.net

The kinetics of this reaction are influenced by several factors, as detailed in the table below based on studies of DMP polymerization.

Table 1: Kinetic Parameters for Cu(II)-EDTA Catalyzed Oxidative Polymerization of 2,6-dimethylphenol

| Parameter | Observation |

|---|---|

| Monomer & Catalyst Concentration | The initial polymerization rate increases with higher concentrations of both the phenol monomer and the catalyst. researchgate.net |

| N/Cu Molar Ratio | The initial rate first increases and then decreases as the molar ratio of the nitrogen ligand (from EDTA) to copper increases. researchgate.net |

| Oxygen Concentration | The reaction order with respect to oxygen is low (0.1), suggesting that oxygen concentration is not a primary rate-limiting factor under typical conditions. researchgate.net |

| Base Concentration (NaOH) | The rate increases with NaOH concentration, reaching a maximum at 0.50 mol/L. researchgate.net |

| Temperature | Both the dissociation rate constant of the intermediate complex (k₂) and the Michaelis-Menten constant (Kₘ) increase with temperature. researchgate.net |

In copper-catalyzed oxidative coupling reactions, pyridine plays a crucial dual role that influences the final polymer structure. Firstly, it acts as a ligand, coordinating with the copper salt to form a soluble catalytic complex in the organic solvent. Secondly, it functions as a base, facilitating the deprotonation of the phenolic monomer to generate the phenolate (B1203915) anion. This deprotonation step is critical for the subsequent oxidation by the copper catalyst. By controlling the concentration and basicity of the amine, the reaction kinetics and the selectivity between C–O coupling (leading to the desired linear polymer) and C–C coupling (which can be a side reaction) can be managed. nih.gov The proper ratio of pyridine to copper is essential for maintaining catalyst activity and achieving a high degree of polymerization while minimizing side products, thereby leading to a polymer with a more controlled, linear structure and a narrower molecular weight distribution.

The allyl group on this compound provides a reactive site for further functionalization. One of the most common and useful transformations is epoxidation, which converts the carbon-carbon double bond into a three-membered epoxide ring. This reactive epoxide can then be opened to introduce a variety of functional groups.

m-Chloroperbenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes. masterorganicchemistry.com The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This results in a syn-addition, where the two new C-O bonds are formed on the same face of the original double bond. masterorganicchemistry.com

For 2-allylphenol (B1664045) derivatives, the phenolic hydroxyl group plays a significant role in directing the stereochemistry of the epoxidation. wikipedia.org Hydrogen bonding between the allylic hydroxyl group and the incoming m-CPBA oxidant directs the reagent to the syn-face of the double bond. wikipedia.org This results in a high degree of facial selectivity, leading preferentially to the syn-diastereomer. This directing effect is a key principle in stereoselective synthesis. wikipedia.orgrsc.org

Table 2: Principles of m-CPBA Epoxidation of Allylic Alcohols

| Feature | Description |

|---|---|

| Reagent | m-Chloroperbenzoic acid (m-CPBA) |

| Mechanism | Concerted, stereospecific reaction. masterorganicchemistry.com |

| Stereochemistry | Syn-addition of the oxygen atom to the double bond. masterorganicchemistry.com |

| Directing Group Effect | The allylic hydroxyl group hydrogen-bonds with m-CPBA, directing epoxidation to the same face as the hydroxyl group. wikipedia.org |

| Transition State | A transition state model involving hydrogen bonding explains the observed high facial selectivity. wikipedia.org |

| Outcome | Predominant formation of the syn-epoxy alcohol diastereomer. wikipedia.org |

Epoxidation of 2-Allylphenol Derivatives

Catalytic Systems in Epoxidation Reactions

The epoxidation of the allyl group in 2-allylphenol derivatives is a key transformation for creating valuable intermediates. This reaction involves the addition of a single oxygen atom across the carbon-carbon double bond of the allyl group to form an epoxide ring. While specific catalytic systems for this compound are not extensively detailed, general methods for the epoxidation of alkenes and other allylphenols are well-established and applicable.

Catalytic systems for epoxidation often employ a metal catalyst and an oxidizing agent. Common oxidants include hydrogen peroxide (H2O2) and peroxy acids. mdpi.com The choice of catalyst is crucial for efficiency and selectivity. For allylic alcohols, catalytic systems based on titanium or vanadium are frequently used, such as in the Sharpless epoxidation, which selectively targets double bonds adjacent to a hydroxyl group. libretexts.org For other alkenes, a variety of metal-based catalysts are effective. For instance, manganese salts, in combination with a bicarbonate buffer, can catalyze the epoxidation of various aryl-substituted and cyclic alkenes using hydrogen peroxide. organic-chemistry.org Another effective catalyst is methyltrioxorhenium (MTO), which, when used with aqueous hydrogen peroxide, can efficiently epoxidize a range of alkenes. The efficiency of this system can be further enhanced by the addition of pyridine derivatives. organic-chemistry.org These general principles of catalytic epoxidation provide a framework for developing specific conditions for this compound.

Intramolecular Iodocyclisation in Aqueous Media

A significant synthetic route for derivatizing 2-allylphenols, including this compound, is through an intramolecular iodocyclisation reaction. This process is notably effective when conducted in water, offering an environmentally benign alternative to methods requiring organic solvents and additives. The reaction proceeds by treating the 2-allylphenol derivative with molecular iodine in water.

The intramolecular iodocyclisation of 2-allylphenols can be efficiently performed with iodine in water, in the absence of any other additives. For this compound, the reaction is typically conducted by heating the substrate with iodine in water at 50°C.

Optimization of the reaction yield depends significantly on the stoichiometry of the iodine used. Research has shown that for this compound, using 4 equivalents of iodine results in a 94% yield of the cyclized product. In contrast, when only 1 equivalent of iodine is used, the yield is lower. This suggests that an excess of the iodinating agent is beneficial for achieving high conversion for this particular substrate.

| Substrate | Iodine Equivalents | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Allylphenol | 4.0 | 2 | 94 |

| 2-Allylphenol | 1.0 | 5 | 80 |

| This compound | 4.0 | 2 | 94 |

| 2-Allyl-4-methylphenol | 4.0 | 2 | 92 |

The product of the intramolecular iodocyclisation of 2-allylphenols is a 2-iodomethyl-2,3-dihydrobenzofuran derivative. The reaction mechanism is believed to proceed through the iodination of the allyl double bond, which forms a cyclic iodonium (B1229267) ion intermediate. This intermediate is then subject to a regioselective intramolecular nucleophilic attack by the phenolic hydroxyl group. This attack opens the three-membered ring and results in the formation of the five-membered dihydrobenzofuran ring system. For this compound, this reaction yields 2-iodomethyl-7-methyl-2,3-dihydrobenzofuran.

Synthesis of Functionalized Derivatives and Analogs

Nitrogen-Containing Derivatives of 2-Allylphenol

The synthesis of nitrogen-containing derivatives from 2-allylphenol can be achieved through a multi-step process. A viable route begins with the nitration of the phenol ring, followed by subsequent functionalization and reduction.

For example, 2-allylphenol can be nitrated using a sulfonitric mixture (HNO3/H2SO4) to introduce a nitro group onto the aromatic ring, yielding 2-allyl-6-nitrophenol. nih.gov This intermediate can then undergo further modifications. For instance, the phenolic hydroxyl group can be alkylated using allyl bromide to produce 1-allyl-2-(allyloxy)-3-nitrobenzene derivatives. nih.gov The final step in creating the nitrogen-containing amine derivative is the reduction of the nitro group. This can be accomplished using reducing agents like zinc powder and ammonium (B1175870) chloride, which converts the nitro compound into the corresponding aniline (B41778) derivative, such as 3-allyl-2-(allyloxy)aniline. nih.gov This synthetic sequence provides a reliable method for incorporating a nitrogen-containing functional group, starting from 2-allylphenol.

Isobornylphenol Derivatives

Isobornylphenol derivatives can be synthesized through the acid-catalyzed alkylation of phenols with camphene (B42988). researchgate.net This Friedel-Crafts type reaction typically results in the formation of several products, including the O-alkylation product (isobornyl phenyl ether) and C-alkylation products (2-isobornylphenol). researchgate.net The reaction of this compound with camphene in the presence of an acid catalyst would be expected to yield 2-allyl-4-isobornyl-6-methylphenol, where the bulky isobornyl group adds to the para-position relative to the hydroxyl group due to steric hindrance from the existing methyl and allyl groups. Further functionalization of compounds such as 2-isobornyl-6-methylphenol by introducing an allyl group has also been reported. researchgate.net

Introduction of Allyl, Hydroxypropyl, or Halopropyl Groups

The introduction of allyl, hydroxypropyl, or halopropyl groups onto a phenolic scaffold, specifically to create derivatives of this compound, involves several key synthetic transformations. The primary route to this compound itself is the Claisen rearrangement of its precursor, allyl o-tolyl ether.

Synthesis of this compound via Claisen Rearrangement:

The synthesis begins with the O-allylation of o-cresol (B1677501). This is typically achieved through a Williamson ether synthesis, where o-cresol is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking an allyl halide, commonly allyl bromide, to form allyl o-tolyl ether.

The subsequent step is the thermal byjus.combyjus.com-sigmatropic rearrangement, known as the Claisen rearrangement. libretexts.orglibretexts.org Heating the allyl o-tolyl ether, typically at temperatures ranging from 150-250°C, induces a concerted intramolecular rearrangement. libretexts.orgsemanticscholar.org This process forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic product, this compound. libretexts.orglibretexts.org The reaction is highly efficient for producing the ortho-substituted product due to the concerted, cyclic transition state. libretexts.org Lewis acids can also be employed to catalyze the rearrangement under milder conditions. byjus.comsemanticscholar.org

| Precursor | Reaction | Conditions | Product | Yield |

| o-Cresol | O-allylation with Allyl Bromide/K₂CO₃ | Reflux in acetone | Allyl o-tolyl ether | High |

| Allyl o-tolyl ether | Thermal Claisen Rearrangement | Heat (e.g., 200-250°C) | This compound | Good to Excellent |

| Allyl o-tolyl ether | Lewis Acid Catalyzed Rearrangement | e.g., BCl₃, AlCl₃, TiCl₄ | This compound | Variable |

Introduction of Hydroxypropyl Groups:

A common method to introduce a hydroxypropyl group onto the phenolic ring at a position remote from the existing allyl group is through the hydroboration-oxidation of the allyl double bond. This two-step process provides anti-Markovnikov addition of water across the double bond.

Hydroboration: this compound is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). The borane adds across the terminal double bond of the allyl group, with the boron atom attaching to the less substituted carbon.

Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 3-(2-hydroxy-3-methylphenyl)propan-1-ol. masterorganicchemistry.com

Introduction of Halopropyl Groups:

Halopropyl groups can be introduced through various methods, including the hydrohalogenation of the allyl group. For instance, the addition of hydrogen bromide (HBr) to this compound can proceed via two different mechanisms depending on the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the reaction follows an electrophilic addition mechanism, where the proton adds to the less substituted carbon of the double bond, forming a more stable secondary carbocation. The bromide ion then attacks the carbocation, yielding 2-(2-bromopropyl)-6-methylphenol.

Anti-Markovnikov Addition: In the presence of radical initiators (e.g., peroxides), the reaction proceeds via a free-radical mechanism. This results in the anti-Markovnikov addition of HBr, where the bromine atom adds to the terminal carbon, yielding 2-(3-bromopropyl)-6-methylphenol.

Allyl and Methallyl Derivatives of Naturally Occurring Phenols

The synthesis of allyl and methallyl derivatives is not limited to simple phenols like o-cresol but extends to more complex, naturally occurring phenolic compounds. Eugenol (B1671780), a primary constituent of clove oil, serves as an excellent example due to its structural similarity to this compound, featuring both a hydroxyl and an allyl group on the benzene (B151609) ring. Methodologies applied to eugenol can often be adapted for other phenols.

Derivatization can occur at two primary sites: the phenolic hydroxyl group or the allyl side chain.

Modification of the Hydroxyl Group: Esterification and etherification are common reactions at the phenolic -OH. For instance, reacting eugenol with various sulfonyl chlorides in the presence of pyridine yields eugenol tosylate derivatives. nih.gov

Modification of the Allyl Group: The double bond of the allyl group is susceptible to various addition reactions. This allows for the introduction of a wide range of functional groups, significantly diversifying the resulting derivatives. nih.gov

The synthesis of methallyl derivatives follows similar principles to allylation, typically involving the reaction of a phenoxide with methallyl chloride. These modifications are often pursued to alter the biological activity or physical properties of the parent natural phenol.

| Natural Phenol | Reagent | Reaction Type | Product |

| Eugenol | Acyl Chlorides | Esterification | Eugenol Esters |

| Eugenol | Sulfonyl Chlorides | Sulfonylation | Eugenol Tosylates |

| Eugenol | Peroxy Acids | Epoxidation | Eugenol Oxide |

| Various Phenols | Methallyl Chloride/Base | O-Methallylation | Methallyl Aryl Ethers |

2-(2,3-Epoxypropyl)phenol (B8720281) Derivatives

The synthesis of 2-(2,3-epoxypropyl)phenol derivatives from 2-allylphenols, such as this compound, is a valuable transformation as the resulting epoxide (oxirane) ring is a versatile intermediate for further chemical modifications. The most common method for this conversion is epoxidation using a peroxy acid.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA):

The reaction involves treating this compound with meta-chloroperoxybenzoic acid (m-CPBA) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. masterorganicchemistry.com This results in the formation of the corresponding epoxide, 2-methyl-6-(oxiran-2-ylmethyl)phenol, and meta-chlorobenzoic acid as a byproduct. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

The presence of the allylic hydroxyl group can influence the stereoselectivity of the epoxidation. Hydrogen bonding between the phenolic hydroxyl group and the peroxy acid can direct the oxidant to one face of the double bond, leading to a preferred diastereomer. chemsynthesis.com

| Starting Material | Reagent | Solvent | Product |

| This compound | m-CPBA | Dichloromethane | 2-Methyl-6-(oxiran-2-ylmethyl)phenol |

| Allylic Alcohols | Vanadium-based catalysts/t-BuOOH | Varies | Syn-epoxides |

| Allylic Alcohols | Titanium(IV) isopropoxide/DET | Dichloromethane | Chiral epoxides (Sharpless Epoxidation) |

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and controlling product distribution. A key aspect of these pathways is the role of the inherent chemical properties of phenols, particularly their antioxidant and radical scavenging abilities.

Radical Scavenging and Antioxidant Activity in Synthesis

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. mdpi.com This process generates a resonance-stabilized phenoxy radical, which is less reactive and thus terminates radical chain reactions. nih.gov

This intrinsic radical scavenging ability plays a significant role during synthetic procedures, particularly in reactions that are conducted at high temperatures or that may involve radical intermediates.

Influence on Thermal Rearrangements:

During the thermal Claisen rearrangement of allyl aryl ethers, the high temperatures required can potentially initiate unwanted side reactions, such as polymerization of the allyl group. The phenolic product, once formed, can act as an inhibitor of these radical-driven polymerization processes. By scavenging any incipient radical species, the phenol helps to ensure a cleaner reaction and a higher yield of the desired rearranged product. The efficiency of a phenol as a radical scavenger is influenced by the stability of the corresponding phenoxy radical, which is in turn affected by the electronic properties of the substituents on the aromatic ring.

Prevention of Oxidative Degradation:

In many synthetic transformations, trace amounts of oxygen can lead to the formation of peroxide radicals, which can initiate oxidative degradation of starting materials, intermediates, or products. Phenolic compounds can interrupt these oxidative chain reactions by reacting with peroxyl radicals. mdpi.com This protective mechanism is crucial for maintaining the integrity of the desired molecules throughout the synthesis and purification process. For instance, hindered phenols are intentionally added to many organic materials and polymers as stabilizers to prevent oxidative degradation. mdpi.comnih.gov The same principle applies when phenols are present as reactants or products in a chemical synthesis.

| Reaction Type | Potential Side Reaction | Role of Phenolic Antioxidant Activity |

| Thermal Claisen Rearrangement | Radical Polymerization of Allyl Groups | Terminates radical chains, preventing polymer formation. |

| Various Syntheses | Oxidative Degradation by Peroxyl Radicals | Scavenges peroxyl radicals, protecting reactants and products. |

Iii. Chemical Reactivity and Transformation Studies of 2 Allyl 6 Methylphenol

Polymerization Reactions and Material Science Applications

2-Allyl-6-methylphenol serves as a functional monomer in the synthesis of advanced polymeric materials. Its reactive allyl group provides a site for crosslinking and further chemical modifications, making it a valuable component in the development of high-performance polymers, particularly for applications in electronics and material science.

A significant application of this compound is in the creation of modified polyphenylene ether (PPE), a thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties. By incorporating this compound as a comonomer with 2,6-dimethylphenol (B121312), a copolymer known as Poly(this compound-co-2,6-dimethylphenol), or Allyl-PPE, is formed.

This synthesis is typically achieved through a pyridine (B92270)/copper(I) chloride-catalyzed oxidative coupling polymerization. researchgate.net In this process, this compound (e.g., 10 mol %) is polymerized with 2,6-dimethylphenol (e.g., 90 mol %). researchgate.net The resulting Allyl-PPE polymer possesses pendant allyl groups along its backbone, which are available for subsequent crosslinking reactions. The properties of the resulting polymer, such as its dielectric constant, can be influenced by the synthesis conditions; for instance, using large amounts of pyridine can yield an Allyl-PPE with a narrow molecular weight distribution (MWD), which exhibits a lower dielectric constant (ε') and dielectric loss tangent (tan δ) compared to copolymers with a broad MWD. researchgate.net

The pendant allyl groups in Allyl-PPE allow for thermal crosslinking, but this process often requires high temperatures. To facilitate the curing process at lower temperatures, a reactive crosslinking agent can be introduced. 1,2-Bis(vinylphenyl)ethane (BVPE) has been identified as an effective crosslinking agent for Allyl-PPE. researchgate.netresearchgate.net When blended with Allyl-PPE, BVPE participates in the curing reaction, effectively lowering the required temperature to 250°C or less. researchgate.netresearchgate.net This crosslinking occurs via the reaction between the vinyl groups of BVPE and the allyl groups of the copolymer. researchgate.net The progress of this thermosetting reaction can be monitored by observing the decrease in the infrared (IR) spectrum's absorption band corresponding to the C=C bond of the vinyl groups (around 910 cm⁻¹). researchgate.net The resulting cured material is a thermoset with a highly crosslinked network structure.

The combination of Allyl-PPE and BVPE forms the basis for novel low-dielectric-loss thermosetting materials. researchgate.netresearchgate.net The crosslinked network created by the reaction between the two components results in a material with enhanced thermal and thermomechanical properties compared to non-functionalized PPE/BVPE blends. researchgate.net The homogeneity of the cured products contributes to these improved characteristics. researchgate.net For example, a thermally cured blend of Allyl-PPE and polystyrene (PS), with BVPE as an additive, exhibits excellent mechanical strength and very good dielectric properties at high frequencies. researchgate.net These thermosetting systems are developed for applications such as insulating adhesive films in the microelectronics industry. researchgate.net

Below is a data table summarizing the properties of a cured polymer blend containing Allyl-PPE.

| Property | Value | Frequency |

|---|---|---|

| Dielectric Constant | 2.3 | 10 GHz |

| Dissipation Factor | 0.0030 | 10 GHz |

| Glass Transition Temperature (Tg) | 141 °C | N/A |

| Ultimate Tensile Strength | 51 MPa | N/A |

| Young's Modulus | 1.4 GPa | N/A |

In addition to thermal curing, the allyl groups on the Allyl-PPE backbone are susceptible to crosslinking via ultraviolet (UV) radiation, a method that is often fast and can be performed at room temperature. diva-portal.org This process, known as photocrosslinking, requires the presence of a photoinitiator. nih.govsigmaaldrich.com A photoinitiator is a compound that absorbs UV light energy and converts it into chemical energy by generating reactive species, typically free radicals. sigmaaldrich.com

These free radicals initiate a chain polymerization reaction involving the C=C double bonds of the allyl groups, leading to the formation of a crosslinked polymer network. nih.gov Photoinitiators are broadly classified into two types:

Type I photoinitiators: Undergo unimolecular bond cleavage upon UV irradiation to produce free radicals. sigmaaldrich.comkorea.ac.kr

Type II photoinitiators: Undergo a bimolecular reaction where the photoinitiator in its excited state interacts with a coinitiator (a second molecule) to generate free radicals. sigmaaldrich.comkorea.ac.kr

The choice of photoinitiator is critical for efficient curing and depends on the overlap between its absorption spectrum and the emission spectrum of the UV source. sigmaaldrich.com This UV-curing method offers a convenient alternative to thermal processes for creating stable, crosslinked polymeric films from functionalized polymers like Allyl-PPE. diva-portal.org

The versatility of this compound extends to its potential for copolymerization with a range of other monomers beyond 2,6-dimethylphenol. The ability of similar phenolic monomers, such as 2-allylphenol (B1664045), to be copolymerized with ethylene using specific catalysts highlights this potential. researchgate.net Such copolymerizations can introduce different functionalities and properties into the final polymer. For instance, copolymerizing 2,6-dimethylphenol with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) substituted bisphenols has been used to incorporate flame-retardant moieties into the PPO backbone. mdpi.com This suggests that this compound could similarly be incorporated into multi-monomer systems to create complex polymers with tailored properties, combining the crosslinking capability of the allyl group with other desired characteristics derived from additional comonomers.

The final properties of polymers derived from this compound are intrinsically linked to their chemical structure and morphology. Key relationships have been observed in Allyl-PPE based systems:

Molecular Weight Distribution (MWD): As noted, Allyl-PPE synthesized to have a narrow MWD demonstrates superior dielectric properties, specifically a lower dielectric constant and dielectric loss tangent, compared to polymers with a broad MWD. researchgate.net This is crucial for applications in high-frequency electronics where minimizing signal loss is paramount.

Crosslinking: The introduction of a crosslinked network structure via agents like BVPE significantly enhances the material's thermal and thermomechanical properties. researchgate.net The cured thermoset exhibits higher thermal stability and mechanical robustness than its non-crosslinked thermoplastic precursor. researchgate.netresearchgate.net

The following table summarizes the impact of structural features on the properties of Allyl-PPE based materials.

| Structural Feature | Effect on Properties |

|---|---|

| Narrow Molecular Weight Distribution | Leads to lower dielectric constant and lower dielectric loss tangent. researchgate.net |

| Crosslinking with BVPE | Improves thermal and thermomechanical properties; lowers curing temperature. researchgate.netresearchgate.net |

| Blend Homogeneity | Results in cured products with superior overall performance. researchgate.netresearchgate.net |

Formation of Poly(this compound-co-2,6-dimethylphenol) (Allyl-PPE)

Organic Transformations and Functional Group Chemistry

The reactivity of the allyl group and the phenolic system enables a variety of organic transformations, leading to the formation of more complex molecular architectures.

The reaction is anticipated to proceed via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. A key feature of this reaction with allylic alcohols is the formation of a hydrogen bond between the hydroxyl group of the phenol (B47542) and the peroxyacid. wikipedia.org This interaction directs the epoxidation to occur on the same face of the molecule as the hydroxyl group, leading to a syn-epoxide. This stereodirecting effect is a common phenomenon observed in the epoxidation of various allylic alcohols. wikipedia.org The resulting epoxide, an oxirane ring, is a versatile intermediate for further synthetic transformations.

Table 1: Predicted Epoxidation of this compound

| Reactant | Reagent | Expected Major Product | Key Feature |

|---|

The molecular architecture of this compound is well-suited for intramolecular cyclization reactions, providing pathways to various heterocyclic systems. These reactions typically involve the phenolic hydroxyl group or the aromatic ring acting as a nucleophile, attacking the activated allyl side chain. Such cyclizations are valuable in the synthesis of chromanes and benzofurans, which are common motifs in biologically active molecules.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the cyclization of analogous o-allylphenols is a well-known synthetic strategy. Depending on the reaction conditions and the regioselectivity of the attack, different heterocyclic products can be obtained. For instance, acid-catalyzed cyclization or transition-metal-mediated processes can facilitate the formation of either a six-membered ring (chromane) or a five-membered ring (dihydrobenzofuran). The substitution pattern on the aromatic ring and the allyl group can influence the outcome of these cyclization reactions.

The oxidative ortho-amino-methylation of phenols represents a method for the direct functionalization of the C-H bond adjacent to the hydroxyl group. This type of reaction, often a form of cross-dehydrogenative coupling (CDC), allows for the formation of a C-N bond at the ortho position. While the direct application of this reaction to this compound is not specifically described in the available literature, the general mechanism involves the in-situ formation of an electrophilic iminium species from a secondary amine, which then undergoes nucleophilic attack by the electron-rich phenol.

Given the existing substitution at both ortho positions of this compound (an allyl and a methyl group), a direct ortho-amino-methylation would not be feasible without displacement of one of these groups, which is not a typical outcome of this reaction. Therefore, this compound is not an ideal substrate for this specific transformation.

Coordination Chemistry with Metal Centers

The phenolic oxygen of this compound can act as a ligand, coordinating to various metal centers to form metal complexes. The nature of the metal, its oxidation state, and the other ligands present in the coordination sphere all influence the structure and properties of the resulting complex.

Specific literature detailing the synthesis and characterization of 2-allyl-6-methylphenoxocopper(I) is scarce. However, the formation of copper(I) phenolate (B1203915) complexes is a known area of coordination chemistry. The synthesis of such a complex would likely involve the deprotonation of the phenolic hydroxyl group of this compound with a suitable base, followed by the reaction with a copper(I) salt, such as copper(I) chloride or iodide, under an inert atmosphere to prevent oxidation to copper(II).

The resulting 2-allyl-6-methylphenoxocopper(I) would feature a Cu-O bond, with the phenoxide acting as a ligand. The allyl and methyl groups would provide steric bulk around the copper center, potentially influencing the coordination number and geometry of the complex. The allyl group's double bond could also potentially interact with the metal center, although this is less common for copper(I) in this context.

In the absence of experimental data for complexes of this compound, the ligand binding mechanisms and coordination geometry can be inferred from related systems. As a phenoxide, the 2-allyl-6-methylphenolate anion would act as a hard, anionic, monodentate ligand through its oxygen atom.

For a copper(I) center, which is a d10 metal ion, common coordination geometries include linear, trigonal planar, and tetrahedral. The steric hindrance from the ortho-allyl and -methyl groups on the phenoxide ligand would likely favor a lower coordination number. In a hypothetical 2-allyl-6-methylphenoxocopper(I) complex, if it were to exist as a simple monomer, a linear or trigonal planar geometry might be expected, depending on the presence of other ligands.

In copper(II) complexes, the coordination geometry is often square planar or distorted octahedral. mdpi.com The phenolate ligand would occupy one of the coordination sites. The electronic properties of the 2-allyl-6-methylphenolate ligand, being an electron-donating group, would influence the ligand field around the copper(II) center and, consequently, the electronic and magnetic properties of the complex. nih.gov The specific bond lengths and angles would be determined by a combination of electronic effects and the steric demands of the ligand. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| syn-(2-((oxiran-2-yl)methyl)-6-methylphenol) |

| 2-allyl-6-methylphenoxocopper(I) |

| Copper(I) chloride |

V. Computational and Theoretical Studies of 2 Allyl 6 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is valued for its balance of accuracy and computational cost. While DFT has been extensively applied to a vast range of organic molecules, including phenols and allyl-containing compounds, specific DFT studies focused solely on the electronic properties and reactivity of 2-allyl-6-methylphenol are not widely reported in the scientific literature. Such studies, were they to be conducted, would typically investigate parameters like optimized geometry, vibrational frequencies, and reaction energetics.

The electronic structure, including the distribution of electrons in molecular orbitals, dictates the chemical and physical properties of a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. For this compound, a detailed molecular orbital analysis derived from quantum chemical calculations has not been specifically published. A general analysis would suggest that the HOMO is likely located on the electron-rich phenol (B47542) ring, while the LUMO would be distributed over the aromatic system and the allyl group.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility involves the orientation of the hydroxyl and allyl groups relative to the phenol ring.

Research utilizing ¹H NMR spectroscopy has investigated the conformational equilibrium between the cis and trans forms of this compound in solution. cdnsciencepub.com In this context, the cis conformation refers to the arrangement where the hydroxyl group is oriented toward the allyl substituent, allowing for a potential intramolecular O-H···π interaction. The trans conformation refers to the arrangement where the hydroxyl group is oriented away from the allyl group.

Studies have shown that the equilibrium between these conformers can be quantified by determining the free energy difference (ΔG). For this compound, the cis form is favored, suggesting a stabilizing intramolecular interaction between the hydroxyl proton and the π-electrons of the allyl group's double bond. cdnsciencepub.com A comparison with 2-methylphenol and 2-allylphenol (B1664045) indicates that the free energy preferences are approximately additive. cdnsciencepub.com The free energy advantage for the cis conformer has been determined in carbon tetrachloride solution. cdnsciencepub.com

| Parameter | Value (J/mol) | Favored Conformer | Solvent |

|---|---|---|---|

| ΔG | 1640 ± 150 | cis (O-H···allyl) | CCl₄ |

This energetic preference indicates that the molecule predominantly exists in a conformation where the hydroxyl group is oriented towards the allyl group. cdnsciencepub.com

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are frequently used to predict spectroscopic properties such as IR, Raman, NMR, and UV-Vis spectra. These theoretical predictions can aid in the interpretation of experimental spectra. However, dedicated computational studies predicting the full range of spectroscopic properties for this compound are not found in the reviewed literature.

In Silico Modeling of Chemical Reactivity and Pathways

In silico modeling can be used to predict the reactivity of a molecule and to explore potential reaction pathways. This often involves calculating reaction barriers, transition state geometries, and thermodynamic properties of reactants and products. Such models can be used to understand mechanisms of oxidation, polymerization, or other chemical transformations. For this compound, while it is used as a reactant in various syntheses, detailed in silico studies modeling its specific chemical reactivity and reaction pathways have not been extensively published.

Vi. Research on Biological Activities and Interactions

Antimicrobial Properties and Mechanisms

Research into the antimicrobial properties of 2-Allyl-6-methylphenol and related compounds has revealed significant activity against both free-floating planktonic bacteria and complex biofilm structures. nih.govnih.govresearchgate.net Biofilms, communities of microorganisms encased in a self-produced matrix, are notoriously difficult to eradicate and pose significant challenges in various settings. nih.govresearchgate.net

Studies evaluating a series of naturally occurring phenols and their derivatives have demonstrated that the introduction of an allyl group can enhance antimicrobial potency. nih.govnih.gov Specifically, when tested against Staphylococcus epidermidis (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium), 2-allyl derivatives of parent phenols showed a consistent increase in their ability to inhibit and kill planktonic cells. nih.govnih.gov For instance, time-dependent killing assays showed that while parent compounds like carvacrol and thymol had modest effects on bacterial growth over 5 hours, their 2-allyl derivatives achieved a significant reduction of nearly 80% against both S. epidermidis and P. aeruginosa. nih.gov

However, the efficacy against biofilms is more complex. While allyl derivatives are potent against planktonic cells, they exhibit a decrease in potency against established biofilms. nih.govnih.gov This highlights the structural and physiological differences between the two bacterial forms and underscores the importance of using specific biofilm assays when evaluating potential anti-biofilm agents. nih.gov

Table 1: Comparative Antimicrobial Activity of Phenol (B47542) Derivatives

| Compound | Target Organism | Activity vs. Planktonic Cells | Activity vs. Biofilms |

|---|---|---|---|

| Parent Phenols (e.g., Thymol, Carvacrol) | S. epidermidis, P. aeruginosa | Baseline Potency | Baseline Potency |

| 2-Allyl Derivatives (e.g., this compound analogs) | S. epidermidis, P. aeruginosa | Increased Potency | Decreased Potency |

The relationship between the chemical structure of phenol derivatives and their antimicrobial activity is a critical area of study for developing new antimicrobial agents. nih.govdtic.mil The lipophilicity (the ability to dissolve in fats or lipids) and the electronic properties of substituents on the phenol ring play a significant role in determining a compound's effectiveness. dtic.mil

The specific positioning of these groups is also crucial. The "ortho" position of the allyl group (at carbon 2, adjacent to the hydroxyl group) is a key feature. This arrangement can influence the compound's hydrogen-bonding capabilities and its interaction with bacterial targets. nih.gov While this ortho-allyl substitution is beneficial for activity against planktonic cells, the same structural feature results in reduced effectiveness against the more complex and protected biofilm structures. nih.gov This suggests that different mechanisms of action or penetration barriers are at play in biofilms compared to individual bacterial cells.

Antioxidant Activity and Oxidative Stress Modulation

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and reactive oxygen species (ROS). nih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects, leading to damage to lipids, proteins, and DNA. nih.gov Antioxidants like this compound can mitigate this damage by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby inhibiting oxidative chain reactions. nih.gov

By neutralizing ROS, phenolic compounds can protect cells from oxidative damage, which is a key factor in various chronic conditions. nih.govnih.gov The ability of compounds like this compound to modulate oxidative stress suggests a potential role in protecting biological systems from such damage.

Interactions with Biological Macromolecules

The interaction of small molecules with DNA is a significant area of research, particularly for the development of new therapeutic agents. While extensive research exists on the DNA interactions of certain classes of compounds, specific studies detailing the direct binding of this compound to DNA are not prominently available in the reviewed literature. Generally, small organic molecules can interact with DNA through non-covalent modes such as intercalation (inserting between base pairs), groove binding, or external electrostatic interactions. The potential for such interactions is governed by the molecule's size, shape, and charge.

Phenolic compounds can interact with proteins, potentially modulating their activity. nih.gov Furthermore, the hydroxyl and adjacent groups on the phenol ring make them effective ligands for coordinating with metal ions. The ability of phenols to form complexes with metal ions like copper(II) is of significant interest. researchgate.net

These metal complexes can exhibit distinct biological activities compared to the free ligand. Copper complexes, for instance, are known to interact with biological macromolecules, including proteins and DNA. researchgate.net The formation of a copper complex with a ligand like this compound could facilitate interactions with these biological targets. The coordination geometry of the resulting complex and the nature of the ligand itself are crucial factors that govern the strength and type of these non-covalent interactions. researchgate.net Such complexes can be used as model systems to study the fundamental processes of protein and DNA binding. researchgate.net

Pharmaceutical and Agro-chemical Research Potential

While direct applications of this compound as a key intermediate in the synthesis of specific commercial pharmaceuticals or agrochemicals are not extensively documented in publicly available research, its structural motifs are of interest in materials science. The compound serves as a monomer in the synthesis of advanced polymers.

Specifically, this compound undergoes oxidative coupling copolymerization with 2,6-dimethylphenol (B121312) (DMP) to produce thermosetting poly(this compound-co-2,6-dimethylphenol)s. These copolymers, referred to as poly(DMP-co-AMP), possess advantageous properties for specialized applications, such as in high-frequency communication technologies. The resulting materials exhibit high glass transition temperatures (Tg), excellent resistance to solvents, and low dielectric constants and dissipation factors, which are critical for materials used in electronics. The allyl group on the phenol provides a site for thermal curing, allowing for the creation of a stable, crosslinked polymer network.

This application in polymer chemistry, while not strictly pharmaceutical or agrochemical, highlights the compound's utility as a building block for creating functional, bioactive materials. The reactivity of its phenolic hydroxyl group and the allyl side chain suggests its potential as a precursor for more complex molecules, though its exploitation in drug discovery remains an area for further exploration.

Direct experimental studies detailing the specific interactions of this compound with oxidative stress pathways are limited. However, its chemical structure as a substituted phenol strongly suggests a potential for antioxidant activity and the ability to modulate pathways related to oxidative stress.

The antioxidant mechanism of phenolic compounds is well-established and primarily involves their ability to act as free radical scavengers. nih.govuc.pt The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to a reactive free radical (such as a peroxyl radical, ROO•), thereby neutralizing it and terminating the oxidative chain reaction. cmu.edu

The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalizing across the aromatic ring. uc.pt This stability prevents the phenoxyl radical from initiating new oxidation chains, making the parent phenol an effective chain-breaking antioxidant. uc.pt The efficacy of a phenolic antioxidant is influenced by the nature and position of other substituents on the aromatic ring. In this compound, the presence of electron-donating alkyl groups (methyl and allyl) ortho to the hydroxyl group can further stabilize the phenoxyl radical, potentially enhancing its antioxidant capacity.

Given this fundamental mechanism, this compound is predicted to participate in the modulation of oxidative stress by:

Direct Scavenging: Neutralizing reactive oxygen species (ROS) through hydrogen atom transfer.

Inhibition of Lipid Peroxidation: Protecting cell membranes and other lipid-rich structures from oxidative damage by intercepting chain-propagating radicals.

While this potential is inferred from its chemical class, specific research, including assays like DPPH or ABTS radical scavenging, would be necessary to quantify its antioxidant efficacy and understand its full role in biological systems. nih.gov

Toxicology and Safety Research

Toxicological and safety research provides critical information regarding the potential hazards of a chemical compound. This data is derived from regulatory filings and safety data sheets provided by chemical suppliers.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard categories. This information is crucial for ensuring safe handling in a laboratory or industrial setting. The classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation.

| Hazard Classification | Hazard Category | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Skin irritation | Category 2 | H315 | Causes skin irritation |

| Eye irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich Safety Data Sheet.

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are critical indicators of its potential behavior in a biological system. These properties can be predicted using computational (in silico) models, such as the pkCSM platform, which uses a compound's chemical structure to forecast its pharmacokinetic and toxicological profile. These predictions are valuable in the early stages of drug discovery and chemical research to identify candidates with favorable properties.

Below is a table of predicted ADMET properties for this compound, generated using its chemical structure.

| ADMET Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Water Solubility (logS) | -2.859 | Indicates moderate solubility in water. |

| Caco-2 Permeability (logPapp) | 1.187 | Suggests high permeability across the intestinal wall. | |

| Human Intestinal Absorption (%) | 95.5% | Predicted to be highly absorbed from the intestine. | |

| Distribution | Volume of Distribution (VDss, log L/kg) | 0.623 | Indicates the compound is likely to distribute into tissues. |

| Blood-Brain Barrier Permeability (logBB) | 0.297 | Suggests the compound can cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Substrate | No | Not predicted to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Predicted to be a substrate for the CYP3A4 enzyme, a major metabolic pathway. | |

| CYP2D6 Inhibitor | No | Not predicted to inhibit the CYP2D6 enzyme. | |

| Excretion | Total Clearance (log ml/min/kg) | 0.511 | Indicates a moderate rate of clearance from the body. |

| Renal OCT2 Substrate | No | Not predicted to be a substrate for the Organic Cation Transporter 2 in the kidneys. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic in the AMES test. |

| hERG I Inhibitor | No | Not predicted to inhibit the hERG channel, reducing the risk of cardiotoxicity. |

ADMET properties were predicted using the pkCSM cheminformatics platform. These are computational predictions and not experimental results.

Vii. Advanced Applications and Emerging Research Areas

Materials Science and Engineering

In the realm of materials science, 2-Allyl-6-methylphenol is a key ingredient in the formulation of high-performance polymers for the electronics industry. Its ability to be polymerized and cross-linked allows for the creation of materials with low dielectric constants and high thermal resistance, which are critical for the miniaturization and increased processing speeds of electronic devices.

High-Frequency Insulating Adhesive Films

This compound is a precursor for the synthesis of specialized polymers used in high-frequency insulating adhesive films. A notable example is the development of a polymer blend based on poly(this compound-co-2,6-dimethylphenol) (APPE). This copolymer, when blended with polystyrene (PS) and various additives, results in a thermally cured adhesive film with excellent properties for microelectronic circuits. researchgate.net

The resulting adhesive film demonstrates a combination of desirable characteristics, including robust mechanical strength and superior dielectric performance at high frequencies. researchgate.net Research has shown that a thermally cured APPE/PS polymer blend exhibits the following properties: researchgate.net

| Property | Value |

| Dielectric Constant (at 10 GHz) | 2.3 |

| Dissipation Factor (at 10 GHz) | 0.0030 |

| Ultimate Tensile Strength | 51 MPa |

| Young's Modulus | 1.4 GPa |

| Glass-Transition Temperature | 141 °C |

| 5% Weight Loss Temperature | 372 °C |

| Peel Strength to Copper Foil | 0.80 N/mm |

These properties indicate that adhesive films formulated with this compound-derived polymers have significant potential for application in next-generation high-frequency microelectronic circuits. researchgate.net

Low Dielectric Loss Materials for Electronics

The demand for materials with low dielectric loss is a driving force in the electronics industry, as they are essential for minimizing signal delay and ensuring signal integrity in high-frequency applications. This compound has been utilized in the synthesis of thermosetting materials with low dielectric loss.

A copolymer synthesized from this compound and 2,6-dimethylphenol (B121312), known as Allyl-PPE, has been shown to exhibit a lower dielectric constant and dielectric loss tangent, particularly when synthesized to have a narrow molecular weight distribution. researchgate.net Furthermore, blending this Allyl-PPE with 1,2-bis(vinylphenyl)ethane (BVPE) as a crosslinking agent produces a thermosetting material with enhanced thermal and thermomechanical properties. researchgate.net

The cured blend of poly(this compound-co-2,6-dimethylphenol) and polystyrene also demonstrates very good dielectric properties, with a dielectric constant of 2.3 and a dissipation factor of 0.0030 at 10 GHz. researchgate.net These low values are critical for reducing signal loss and ensuring efficient operation of electronic components at high frequencies.

Thermosetting Resins for High-Performance Applications

The allyl group in this compound provides a site for cross-linking, making it a valuable component in the formulation of thermosetting resins for high-performance applications. These resins are characterized by their high thermal stability and mechanical strength upon curing.

A novel thermosetting poly(phenylene ether) (PPE) containing cross-linkable allyl groups has been synthesized using this compound as a comonomer. researchgate.net This thermosetting system can be effectively cured using a crosslinking agent like 1,2-bis(vinylphenyl)ethane (BVPE), which lowers the curing temperature to 250 °C or below. researchgate.net The resulting cured products show improved thermal and thermomechanical properties due to the homogeneity of the material. researchgate.net

A polymer blend incorporating poly(this compound-co-2,6-dimethylphenol) exhibits a high glass-transition temperature of 141 °C and a 5% weight loss temperature of 372 °C, indicating significant thermal resistance. researchgate.net These high-performance thermosetting resins are being explored for their potential use in advanced microelectronic circuits. researchgate.net

Copper Clad Laminates

Copper clad laminates (CCLs) are a fundamental material in the manufacturing of printed circuit boards (PCBs). The properties of the insulating material within the CCL are crucial for the performance of the final electronic device. Polymers derived from this compound are being investigated for their suitability in CCL applications due to their favorable dielectric and thermal properties.

A cured, allylated polyphenylene ether (PPE), which can be synthesized from a copolymer of this compound, has demonstrated properties that are highly desirable for CCLs. These include a low dielectric constant of 2.50, a low dissipation factor of 0.001, a high glass transition temperature of 250°C, excellent adhesion to copper foil, and low water absorption. researchgate.net

Furthermore, a flexible double-layer copper clad laminate has been successfully prepared using a related crosslinked poly(2,6-dimethylphenol-co-2,6-diphenylphenol) composite, indicating the potential of such polymer systems in high-speed and high-frequency electrical applications. researchgate.net The peel strength of an adhesive film based on a poly(this compound-co-2,6-dimethylphenol) blend to copper foil has been measured at 0.80 N/mm, showcasing its strong adhesion, a critical parameter for the reliability of CCLs. researchgate.net

Sensing and Detection Technologies

The phenolic structure of this compound suggests its potential use in the development of chemical sensors. Phenolic compounds, in general, can undergo specific interactions that can be harnessed for detection purposes.

Hydrogen Isotope Sensors

While the phenolic group offers a potential site for interactions that could be utilized in sensor development, there is currently no specific information available in the reviewed literature detailing the application of this compound in the development of hydrogen isotope sensors.

Q & A

Q. What are the standard synthetic routes for 2-allyl-6-methylphenol, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or allylation of 6-methylphenol derivatives. Evidence from synthetic protocols shows that reactions are conducted under inert atmospheres (e.g., argon) with organoaluminum reagents like diallylaluminum chloride. For example, in the synthesis of analogous compounds (e.g., 2g and 2h), reaction time significantly affects yield—extending from 1 to 3 hours increased product purity but required rigorous purification via silica gel chromatography . Key variables include temperature control (room temperature vs. reflux), stoichiometry of allylating agents, and post-reaction quenching to prevent side reactions.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For instance, allyl protons in the ¹H NMR spectrum appear as characteristic multiplets between δ 5.0–6.0 ppm, while phenolic -OH signals are typically downfield (~δ 5.5 ppm). High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) provides molecular ion confirmation. NIST reference spectra (e.g., IR, MS) are critical for cross-verification .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the regioselectivity of allylation in phenolic systems?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, the allyl group in this compound preferentially attaches ortho to the methyl group due to steric hindrance from the methyl substituent. Computational modeling (DFT) can predict reactive sites, while experimental validation requires controlled reaction kinetics and trapping intermediates. Conflicting regiochemical outcomes in similar compounds (e.g., 2j vs. 2j’ in ) highlight the need for precise temperature and catalyst optimization .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may stem from tautomerism, impurities, or solvent effects. For example, phenolic -OH protons may exchange rapidly in protic solvents, broadening signals. To address this:

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for analogous phenolic compounds () recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319 eye irritation risk).

- Ventilation : Use fume hoods to avoid inhalation (P264).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water release (WGK 1 classification) .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Differences in yields (Table 1) may arise from trace moisture in reagents or incomplete inert atmospheres. Replicating protocols with rigorous drying of solvents/solids is advised .

- Spectral Discrepancies : Allyl proton splitting patterns in NMR may vary due to conformational flexibility. Low-temperature NMR (e.g., –40°C) can reduce dynamic effects .

Software Tools for Structural Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。